molecular formula C5H2F7I B3040818 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene CAS No. 243139-61-9

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene

Cat. No.: B3040818
CAS No.: 243139-61-9
M. Wt: 321.96 g/mol
InChI Key: YSIHFHRTEHLZRU-OWOJBTEDSA-N
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Description

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene typically involves the introduction of fluorine and iodine atoms into a butene framework. One common method involves the reaction of a suitable butene precursor with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the reactive and potentially hazardous fluorine and iodine reagents. The production process must ensure high purity and yield of the desired compound while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.

    Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles and nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines, often under mild to moderate conditions.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, and nucleophiles like water or alcohols can be used under controlled conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like peroxides and reducing agents such as metal hydrides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or functionalized derivatives, while addition reactions can produce saturated or unsaturated compounds with new functional groups.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The iodine atom may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-butanol: Similar in structure but with a hydroxyl group instead of an iodine atom.

    4-Fluoro-3-trifluoromethyl-aniline: Contains a trifluoromethyl group and a fluorine atom on an aromatic ring, differing in structure and reactivity.

Uniqueness

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene is unique due to the combination of multiple fluorine atoms and an iodine atom on a butene backbone. This unique structure imparts distinct chemical properties, such as high reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(E)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIHFHRTEHLZRU-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/I)\C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896739
Record name (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24716-84-5
Record name (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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